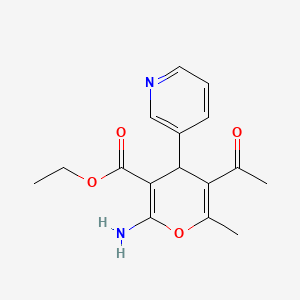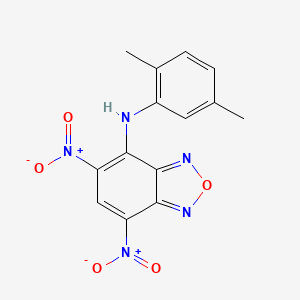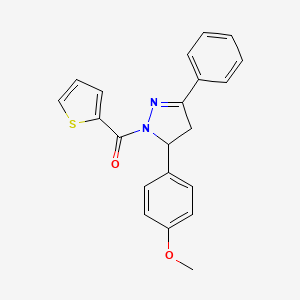![molecular formula C12H11N3O3S2 B5153262 2-({[2-(acetylamino)-1,3-thiazol-4-yl]methyl}thio)nicotinic acid](/img/structure/B5153262.png)
2-({[2-(acetylamino)-1,3-thiazol-4-yl]methyl}thio)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({[2-(acetylamino)-1,3-thiazol-4-yl]methyl}thio)nicotinic acid, commonly known as ATN-161, is a peptide that has been extensively studied for its potential use in cancer therapy and other medical applications. It is a small molecule inhibitor that has shown promise in inhibiting tumor growth and metastasis in various types of cancers.
作用機序
ATN-161 works by binding to the α5β1 integrin receptor and disrupting its interaction with the extracellular matrix (ECM). This prevents the cancer cells from attaching to the ECM, which is necessary for their survival and growth. Additionally, ATN-161 induces apoptosis (programmed cell death) in cancer cells, further inhibiting their growth and metastasis.
Biochemical and Physiological Effects
ATN-161 has been shown to have several biochemical and physiological effects. It inhibits the migration and invasion of cancer cells, reduces angiogenesis (the formation of new blood vessels), and induces apoptosis in cancer cells. Additionally, ATN-161 has been shown to enhance the efficacy of chemotherapy and radiation therapy in various types of cancers.
実験室実験の利点と制限
One of the main advantages of ATN-161 is its specificity for the α5β1 integrin receptor, which is overexpressed in cancer cells but not in normal cells. This makes it a promising candidate for cancer therapy with minimal side effects. However, one of the limitations of ATN-161 is its short half-life, which requires frequent dosing and limits its efficacy in vivo.
将来の方向性
There are several future directions for ATN-161 research. One area of interest is the development of more stable analogs of ATN-161 with longer half-lives and improved efficacy in vivo. Additionally, there is a need for further research on the mechanism of action of ATN-161 and its potential use in combination therapy with other cancer treatments. Finally, there is a need for clinical trials to evaluate the safety and efficacy of ATN-161 in humans.
Conclusion
In conclusion, ATN-161 is a promising candidate for cancer therapy with its specificity for the α5β1 integrin receptor and its ability to inhibit tumor growth and metastasis. While there are limitations to its use, further research on ATN-161 and its analogs may lead to improved efficacy and safety in cancer treatment.
合成法
ATN-161 is synthesized by solid-phase peptide synthesis. The synthesis involves the coupling of various amino acids in a specific sequence to form the peptide chain. The final product is then purified using high-performance liquid chromatography (HPLC) to obtain a pure and stable form of ATN-161.
科学的研究の応用
ATN-161 has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth and metastasis of various types of cancers, including breast cancer, lung cancer, prostate cancer, and melanoma. ATN-161 works by targeting the α5β1 integrin receptor, which is overexpressed in cancer cells and plays a crucial role in tumor growth and metastasis.
特性
IUPAC Name |
2-[(2-acetamido-1,3-thiazol-4-yl)methylsulfanyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S2/c1-7(16)14-12-15-8(6-20-12)5-19-10-9(11(17)18)3-2-4-13-10/h2-4,6H,5H2,1H3,(H,17,18)(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOANXFZREJLOHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CSC2=C(C=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[2-(Acetylamino)-1,3-thiazol-4-yl]methyl}sulfanyl)pyridine-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(6-chloro-2-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[1,2-a]pyridin-3-yl)methyl]-2-(3-methyl-2-pyridinyl)ethanamine](/img/structure/B5153189.png)
![ethyl cyano[3-(1-piperidinyl)-2-quinoxalinyl]acetate](/img/structure/B5153191.png)
![N-({[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5153196.png)
![N-(3-(4-chlorophenyl)-5-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxo-1-imidazolidinyl)-3-fluorobenzamide](/img/structure/B5153205.png)


![N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide](/img/structure/B5153229.png)
![dimethyl 2-[(3,5-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5153243.png)

![4-fluoro-N-[3-(2,2,3,3-tetrafluoropropoxy)-4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5153250.png)
![methyl 9-[2-(diethylamino)ethyl]-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate dihydrochloride](/img/structure/B5153253.png)
![3-methyl-5-(2-{2-[(4-methylphenyl)thio]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5153264.png)
